1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one

Description

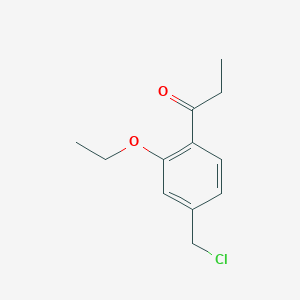

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring features a chloromethyl (-CH₂Cl) group at the para-position and an ethoxy (-OCH₂CH₃) group at the ortho-position.

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-[4-(chloromethyl)-2-ethoxyphenyl]propan-1-one |

InChI |

InChI=1S/C12H15ClO2/c1-3-11(14)10-6-5-9(8-13)7-12(10)15-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

NUWCEIUTFUZOPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)CCl)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach: Friedel-Crafts Acylation

The most common and direct synthetic route to this compound involves a Friedel-Crafts acylation reaction . This method utilizes the electrophilic aromatic substitution of an acyl chloride onto an aromatic ring activated by substituents.

- Starting materials: 4-(chloromethyl)-2-ethoxybenzene and propionyl chloride

- Catalyst: Lewis acid, typically aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions, often using dichloromethane (DCM) or carbon disulfide (CS2)

- Temperature: Controlled to avoid side reactions, usually 0 to 25°C

- Formation of the acylium ion from propionyl chloride and AlCl3.

- Electrophilic attack of the acylium ion on the aromatic ring of 4-(chloromethyl)-2-ethoxybenzene, preferentially at the position activated by the ethoxy substituent.

- Rearrangement and decomplexation to yield the ketone product.

- Work-up involves quenching the reaction with water or dilute acid.

- Extraction with organic solvents such as ethyl acetate.

- Purification by column chromatography using petroleum ether and ethyl acetate mixtures.

This method is well-documented and yields the target compound with good selectivity and moderate to high yield.

Multi-Step Synthetic Routes from Patent EP 3 133 071 A1

A more detailed and stepwise synthetic route is described in patent literature (EP 3 133 071 A1), which involves the preparation of intermediate compounds leading to the target molecule.

| Step | Intermediate | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Compound 1-a to 1-b | Nucleophilic substitution | Solvent: DMF; Halogen source: Br or I | Introduction of halomethyl group |

| 2 | Compound 1-b to 1-c | Reduction | Boron trifluoride etherate, triethylsilane; Solvent: DCM/acetonitrile | Mild reduction at -20 to 10°C |

| 3 | Compound 1-c to 1-d | Acid-catalyzed reaction | Methanesulfonic acid in methanol; Temp: -78 to -60°C | Controlled conversion |

| 4 | Compound 1-d to 1-e | Reduction | Boron trifluoride etherate, triethylsilane; Solvent: DCM/acetonitrile | Reaction monitored by HPLC/TLC |

| 5 | Compound 1-e to 1-f | Acetylation (protection) | Acetic anhydride in DCM; Recrystallization in ethanol | Purification step |

| 6 | Compound 1-f to final product | Deprotection | Base in solvent | Final deprotection to yield target |

- Solvent volumes typically 5–20 mL per mmol of substrate.

- Molar ratios of reagents carefully controlled (e.g., triethylsilane to boron trifluoride etherate 1:1 to 1.5:1).

- Temperatures maintained between -78°C and 25°C depending on step.

- Reaction progress monitored by HPLC or TLC to ensure completion.

This detailed synthetic route allows for high purity and yield, suitable for industrial scale-up and complex molecule synthesis.

Analysis of Preparation Methods

Reaction Yields and Purity

- Friedel-Crafts acylation typically yields 60–85% of the target ketone depending on reaction conditions and purification efficiency.

- Multi-step synthesis from patent sources often achieves higher purity (>95%) due to intermediate purification and controlled reaction conditions.

- Purification methods such as recrystallization in aqueous ethanol (50–100% ethanol) and column chromatography are critical for removing side products and unreacted starting materials.

Reaction Monitoring and Characterization

- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for monitoring reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used for structural confirmation.

- Infrared (IR) spectroscopy confirms the presence of the carbonyl group and other functional groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-(Chloromethyl)-2-ethoxybenzene, Propionyl chloride | AlCl3 | Anhydrous, 0–25°C | 60–85 | Column chromatography | Direct, single-step |

| Multi-step Synthesis (Patent EP3133071) | Series of intermediates | BF3·OEt2, Triethylsilane, Acetic anhydride | -78 to 25°C, various solvents | 70–90 | Recrystallization, extraction | High purity, complex |

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: this compound can be oxidized to 1-(4-(Chloromethyl)-2-ethoxyphenyl)propanoic acid.

Reduction: Reduction yields 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-ol.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of the chloromethyl group allows for potential covalent binding to target proteins, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares key structural analogs, highlighting substituent variations and their impact:

Key Observations:

- Halogen Position : para-chloro derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) exhibit higher reactivity in coupling reactions than meta-substituted analogs due to reduced steric interference .

- Alkoxy vs. Alkyl Substituents : Ethoxy/methoxy groups enhance solubility in polar solvents compared to alkyl chains (e.g., ethyl or methyl), as seen in 1-(4-methoxyphenyl)ethan-1-one .

- Conjugation Effects : Chalcone derivatives like (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one show extended π-conjugation, which is critical for UV absorption and bioactivity .

Crystallographic and Structural Insights

- Hydrogen Bonding : Ethoxy groups can participate in hydrogen-bonding networks, as observed in related structures refined using SHELXL .

- Crystal Packing : Chalcone derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one) form stable crystals due to planar conjugation and intermolecular interactions .

Biological Activity

1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one is an organic compound notable for its unique structural features, including a chloromethyl group and an ethoxy substituent on a phenyl ring. Its molecular formula is C12H15ClO2, with a molecular weight of approximately 261.14 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloromethyl Group: This functional group is known for its reactivity, enabling it to form covalent bonds with nucleophilic sites in biomolecules.

- Ethoxy Group: This substituent may influence the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities . Research suggests that the compound may interact with microbial cell membranes or specific biochemical pathways, leading to inhibition of growth or cell death.

| Activity | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacteria | Disruption of cell membrane integrity |

| Antifungal | Fungi | Inhibition of ergosterol synthesis |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Covalent Bond Formation: The chloromethyl group can react with nucleophiles in proteins or nucleic acids, potentially altering their function.

- Enzyme Inhibition: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing promising results for further development as an antimicrobial agent.

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds indicated that variations in the ethoxy and chloromethyl substituents significantly influenced biological activity. Compounds with enhanced hydrophobic properties exhibited increased potency against target microorganisms.

Comparative Analysis

To further understand the biological activity of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one | Contains a mercapto group | Enhanced antimicrobial properties |

| 3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Features a triazole ring | Potential antifungal activity |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, refluxing substituted acetophenones with chloromethyl benzyl chlorides in ethanol using anhydrous K₂CO₃ as a base (6–8 hours, monitored via TLC or color change) yields the target compound. Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to electrophile), solvent polarity (e.g., DMF for slower reactions), or catalyst choice (e.g., ZnCl₂ for acid-mediated pathways). Post-reaction workup typically involves precipitation in cold water and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (for verifying substituent positions and carbonyl groups), FT-IR (C=O stretch ~1700 cm⁻¹), and UV-Vis (to assess conjugation).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallographic data should be deposited in repositories like CCDC (e.g., CCDC 1988019 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. SCXRD bond lengths) require cross-validation:

Re-examine sample purity via HPLC or melting-point analysis.

Re-run crystallography under varied conditions (e.g., different solvents for crystal growth).

Computational validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., Gaussian09). For SCXRD, verify Hirshfeld surfaces or residual electron density maps using Olex2 .

Q. What experimental strategies are effective for studying the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 4-position. Monitor reaction kinetics via UV-Vis or LC-MS.

- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange rates.

- Theoretical Modeling : Apply frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack .

Q. How can the compound’s potential biological activity be systematically evaluated?

- Methodological Answer :

In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains.

Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., -Cl vs. -OCH₃) with bioactivity trends.

Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess selectivity .

Q. What solvent systems are optimal for studying the compound’s photophysical properties or reaction pathways?

- Methodological Answer :

- Polar aprotic solvents (e.g., acetonitrile) enhance solubility for UV-Vis/fluorescence studies.

- Protic solvents (e.g., ethanol) stabilize intermediates in keto-enol tautomerism.

- Solvent-free conditions (e.g., ball-milling) can reduce side reactions in solid-state synthesis .

Q. How can computational methods complement experimental data in understanding this compound’s properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions or thermal stability.

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.

- Spectroscopic Prediction : Tools like ACD/Labs or ChemDraw validate NMR/IR peaks against calculated values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles.

- Waste Management : Segregate halogenated organic waste (e.g., chlorinated byproducts) for licensed disposal.

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous flushing due to potential hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.